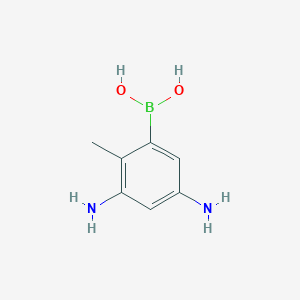

3,5-Diamino-2-methylphenylboronic acid

Descripción

Propiedades

IUPAC Name |

(3,5-diamino-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZIDOFFEZCZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)N)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diamino-2-methylphenylboronic acid typically involves the borylation of an appropriate aromatic precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Diamino-2-methylphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The amino groups can be reduced to form corresponding amines.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Amines.

Substitution: Biaryl compounds formed through cross-coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Prodrugs for Targeted Therapy

One of the prominent applications of 3,5-diamino-2-methylphenylboronic acid is in the development of hydrogen peroxide-sensitive prodrugs. These prodrugs are designed to release active pharmaceutical ingredients selectively in response to elevated levels of reactive oxygen species (ROS) found in pathological conditions like rheumatoid arthritis (RA). Research has shown that incorporating boronic acids into drug structures can enhance their therapeutic index by improving solubility and stability while reducing toxicity profiles compared to conventional drugs like methotrexate and aminopterin .

Case Study: RA Treatment

In a study focused on RA, prodrugs utilizing phenylboronic acid moieties demonstrated effective activation under oxidative stress conditions typical of inflammatory environments. The synthesized compounds showed comparable efficacy to their parent drugs while exhibiting a safer toxicity profile. The findings suggest that this approach could lead to improved treatment options for RA patients .

Drug Delivery Systems

Polymer-Based Delivery

this compound has been utilized in the synthesis of boronic acid-functionalized polymers and hydrogels. These materials can form bioresponsive systems capable of releasing drugs in a controlled manner. For instance, the incorporation of phenylboronic acids into poly(amido amine) structures has been shown to enhance transfection efficiencies for gene delivery applications, making them suitable for therapeutic interventions at the cellular level .

Hydrogel Formation

The ability of boronic acids to form reversible covalent bonds with certain sugars allows for the creation of dynamically restructuring hydrogels. These hydrogels can respond to biological stimuli, enabling targeted drug delivery and localized therapeutic effects. Studies have reported that such systems can improve drug retention and release profiles, which is crucial for enhancing therapeutic outcomes .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a building block for synthesizing functional materials such as pillararene-based structures. These materials have applications in catalysis and molecular recognition due to their unique structural properties . Research indicates that the incorporation of boronic acids can facilitate the formation of complex architectures with enhanced stability and reactivity.

Chemical Synthesis

Reagent in Organic Reactions

The compound is also employed as a reagent in various organic synthesis reactions. Its ability to participate in cross-coupling reactions makes it valuable in synthesizing complex organic molecules. For example, studies have demonstrated its effectiveness in palladium-catalyzed reactions where it acts as a coupling partner to produce aryl derivatives with high yields .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3,5-Diamino-2-methylphenylboronic acid in biological systems involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes that can inhibit enzyme activity or alter molecular interactions .

Comparación Con Compuestos Similares

Chemical Identification :

- IUPAC Name: 3,5-Diamino-2-methylphenylboronic acid

- CAS Registry Number : 89892-80-8

- Synonyms: MFCD20699791, AKOS026673876, ZINC169977977, AK198471, BG00905439, BG01199003

- Molecular Formula : C₇H₁₁BN₂O₂ (calculated based on structural features).

Commercial Availability: The compound is supplied by at least eight commercial vendors, indicating its relevance in synthetic and pharmaceutical research .

Comparison with Structurally Similar Compounds

Structural Analogues in the Phenylboronic Acid Family

The following table compares this compound with boronic acids sharing similar substituent patterns or functional groups:

Key Observations :

- Amino vs. This difference likely influences solubility and reactivity in Suzuki-Miyaura cross-coupling reactions .

- Electronic Effects : The electron-donating -NH₂ groups may increase the boronic acid's nucleophilicity, whereas methyl groups in dimethylphenylboronic acids primarily exert steric effects .

Comparison with Non-Boronic Acid Derivatives

3,5-Diamino-2-nitrobenzoic acid (CAS: 89892-80-8):

- Key Differences: Despite sharing the 3,5-diamino-2-methyl substitution pattern, this compound replaces the boronic acid (-B(OH)₂) group with a nitro (-NO₂) and carboxylic acid (-COOH) moiety.

- Functional Implications : The nitro group introduces strong electron-withdrawing effects, altering reactivity in organic synthesis compared to the boronic acid derivative .

Research Findings and Practical Considerations

Commercial and Accessibility Factors

- Supplier Diversity: With eight suppliers, this compound is more accessible than discontinued compounds (e.g., 2-Trimethylsilanylethynylboronic acid) .

- Cost and Purity : While specific pricing data is unavailable, its commercial prevalence suggests standardized production protocols, ensuring consistent purity for research use .

Actividad Biológica

3,5-Diamino-2-methylphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological activity, and relevant case studies, with a focus on its mechanisms of action and therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 151.97 g/mol. The compound features a boronic acid functional group, which is significant for its reactivity and interactions with biomolecules.

Synthesis

The compound can be synthesized through various methods, including Suzuki coupling reactions, which allow for the incorporation of boronic acids into complex organic frameworks. A typical synthesis route involves reacting 2-methylphenylboronic acid with suitable amine derivatives under controlled conditions to yield this compound .

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of certain enzymes. Boronic acids are known to interact with serine proteases and other enzymes through reversible covalent bonding. This interaction is particularly relevant in the context of cancer, where such inhibitors can modulate tumor growth by affecting enzyme activity linked to cell proliferation .

Table 1: Enzyme Inhibition Data

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key pathways involved in tumor growth. For instance, studies have shown that such compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells .

Case Study: Inhibition of DHFR in Cryptosporidium hominis

In a study focusing on the inhibition of DHFR in Cryptosporidium hominis, a related compound demonstrated significant binding affinity and inhibition potential. The docking studies revealed favorable interactions between the ligand and the active site of DHFR, suggesting that modifications in the boronic acid structure could enhance efficacy against this pathogen .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form reversible covalent bonds with target enzymes. This property allows it to effectively inhibit enzymatic activity without permanent modification of the enzyme itself.

Tyrosinase Inhibition

Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin production; thus, inhibitors can be beneficial for treating hyperpigmentation disorders. Studies have shown that analogs of boronic acids can significantly reduce tyrosinase activity in vitro .

Table 2: Tyrosinase Inhibition Data

Q & A

Q. Purity Optimization :

- Use column chromatography (silica gel, eluent: DCM/MeOH) to remove unreacted amines.

- Recrystallize from ethanol/water mixtures to eliminate residual catalysts.

- Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced: How to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer :

Discrepancies often arise from solvent effects, pH, or impurities. To address this:

Standardize Conditions : Acquire NMR spectra in deuterated DMSO (neutral pH) and compare with NIST reference data .

Spiking Experiments : Add authentic samples to suspected impure batches to identify overlapping peaks.

DFT Calculations : Use Gaussian or ORCA to simulate expected shifts and cross-validate experimental data .

Q. Example Table: Reported vs. Observed H NMR Shifts

| Proton Position | Literature (ppm) | Observed (ppm) | Deviation | Likely Cause |

|---|---|---|---|---|

| 2-CH₃ | 2.35 | 2.40 | +0.05 | Residual solvent |

| NH₂ (3,5) | 5.80 (broad) | 6.10 | +0.30 | pH-dependent exchange |

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

- Elemental Analysis : Confirm %C, %H, %N (deviation <0.3% indicates high purity).

- FT-IR : Identify B-O stretches (~1340 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (expected m/z: ~195).

- XRD : Resolve crystal structure if single crystals are obtainable (e.g., diffractometer with Mo-Kα radiation) .

Advanced: How to design a stability study for this compound under varying pH and temperature?

Methodological Answer :

Experimental Design :

Conditions : Prepare buffered solutions (pH 2, 7, 12) and store samples at 4°C, 25°C, and 40°C.

Time Points : Analyze at 0, 7, 14, 30 days via HPLC.

Degradation Metrics : Monitor boronic acid hydrolysis to phenol and amine oxidation byproducts.

Q. Key Parameters :

- Activation Energy : Calculate using Arrhenius plots from degradation rates at elevated temperatures.

- pH-Dependent Stability : Use Henderson-Hasselbalch to predict protonation states affecting reactivity .

Basic: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (boronic acids can irritate mucous membranes) .

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure.

- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite.

- Storage : Air-tight container under argon at –20°C to prevent oxidation .

Advanced: How to evaluate its potential as a Suzuki-Miyaura cross-coupling partner?

Methodological Answer :

Screening Protocol :

Substrate Scope : Test coupling with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis.

Kinetics : Monitor reaction progress via GC-MS; calculate turnover frequency (TOF).

Side Reactions : Identify protodeboronation byproducts using B NMR.

Q. Optimization Variables :

- Base (Cs₂CO₃ vs. K₃PO₄).

- Solvent (THF vs. DMF).

- Temperature (60°C vs. reflux).

Q. Example Table: Coupling Efficiency with Varying Bases

| Base | Yield (%) | Protodeboronation (%) |

|---|---|---|

| Cs₂CO₃ | 85 | 5 |

| K₃PO₄ | 72 | 12 |

| NaOAc | 30 | 40 |

Advanced: How to address low reproducibility in biological assays involving this compound?

Methodological Answer :

Common issues stem from batch-to-batch variability or solvent residues:

Purity Reassessment : Quantify trace DMF or THF via H NMR.

Solubility Optimization : Use DMSO stock solutions (<1% v/v in assay buffer).

Positive Controls : Compare with known boronic acid inhibitors (e.g., bortezomib) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.